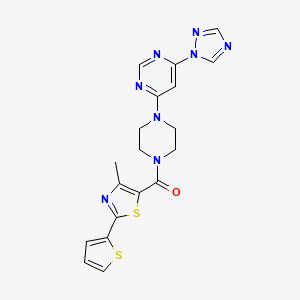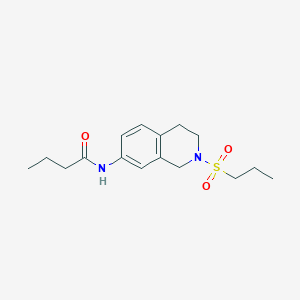
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Propylsulfonyl chloride.
Conditions: Utilization of a base (e.g., pyridine) to facilitate the sulfonylation reaction.
Formation of the Butyramide Moiety:
Reactants: Butyryl chloride.
Conditions: Amide formation under basic conditions.
Industrial Production Methods:
For large-scale production, the process may be optimized to increase yield and purity. This often involves:
Optimization of Reaction Conditions: Such as temperature, pH, and reaction time.
Purification Techniques: Including crystallization, distillation, or chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multi-step organic synthesis techniques. One common method includes:
Formation of Isoquinoline Core:
Reactants: A suitable precursor such as an ortho-aminobenzyl halide.
Conditions: Cyclization under acidic or basic conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Converts specific functional groups to their oxidized forms.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction:
Converts ketones or other functional groups to alcohols.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Functional group substitution on the isoquinoline ring or the sulfonyl group.
Common Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids or sulfoxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various derivatives depending on the substituent added.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Isoquinoline derivatives often serve as catalysts in organic reactions.
Material Science: Used in the synthesis of novel materials due to their structural properties.
Biology and Medicine:
Biochemical Studies: Used as probes to study enzyme activities and cellular processes.
Industry:
Agriculture: Compounds with sulfonyl groups are used in the development of agrochemicals.
Polymer Science: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
Molecular Targets:
The compound often interacts with specific enzymes or receptors in biological systems, potentially altering their function.
Pathways Involved:
May modulate signaling pathways, leading to various biological effects depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
This concludes a detailed look into the fascinating compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide. Its unique structure and versatile reactivity make it a valuable compound in various fields of scientific research.
Eigenschaften
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-5-16(19)17-15-7-6-13-8-9-18(12-14(13)11-15)22(20,21)10-4-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPSYYDSDWTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)CCC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
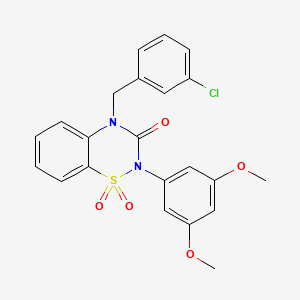
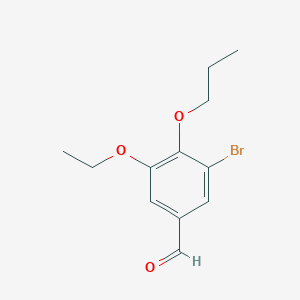
![3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2474722.png)
![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)
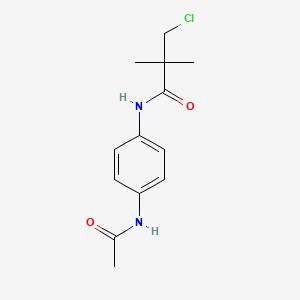
![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)
![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)
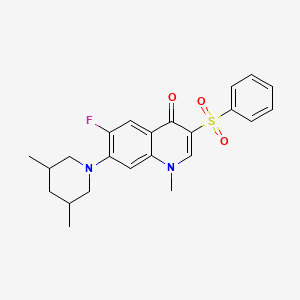
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2474734.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride](/img/structure/B2474735.png)
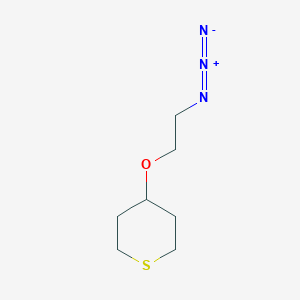
![1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)
